molecular formula C16H17N5O2S B12573297 Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-

Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-

Cat. No.: B12573297
M. Wt: 343.4 g/mol
InChI Key: KHYDCTMDDUMPHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.

Preparation Methods

The synthesis of Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- involves multiple steps, starting with the preparation of the indole nucleus. The synthetic route typically includes the following steps:

    Formation of the Indole Nucleus: The indole nucleus is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Triazino Group: The triazino group is introduced through a cyclization reaction involving appropriate precursors.

    Thioether Formation: The thioether linkage is formed by reacting the triazino-indole intermediate with an appropriate thiol compound.

    Final Acetamide Formation:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nucleus, using reagents like halogens or alkylating agents.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- can be compared with other similar compounds, such as:

The uniqueness of Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- lies in its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

Acetamide, 2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-, also known by its CAS number 603947-67-7, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of Acetamide, 2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- is C16H19N5O2S with a molecular weight of approximately 343.4 g/mol. The compound features a complex structure that includes an acetamide group linked to a triazino-indole moiety via a thioether bond.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that may have therapeutic implications. Below are some key areas of biological activity associated with Acetamide:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the triazino-indole core may enhance its efficacy against various pathogens.
  • Antitumor Activity : Compounds containing indole derivatives have been reported to possess antitumor activity. The specific mechanism of action for Acetamide remains to be fully elucidated but may involve modulation of cell signaling pathways involved in cancer progression.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces levels of IL-6 and TNF-alpha

Case Study: Anti-inflammatory Mechanism

Research involving similar thiourea derivatives has shown strong inhibitory effects on pro-inflammatory cytokines at concentrations as low as 10 µg/mL. This suggests that Acetamide may share similar mechanisms, potentially making it a candidate for further investigation in inflammatory disease models.

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

2-[(8-ethoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-prop-2-enylacetamide

InChI

InChI=1S/C16H17N5O2S/c1-3-7-17-13(22)9-24-16-19-15-14(20-21-16)11-8-10(23-4-2)5-6-12(11)18-15/h3,5-6,8H,1,4,7,9H2,2H3,(H,17,22)(H,18,19,21)

InChI Key

KHYDCTMDDUMPHP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.